N-(2-fluorophenyl)-3-(2-methylpropoxy)benzamide
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Overview
Description
N-(2-fluorophenyl)-3-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group and a methylpropoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(2-methylpropoxy)benzamide typically involves the reaction of 2-fluoroaniline with 3-(2-methylpropoxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-(2-fluorophenyl)-3-(2-methylpropoxy)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the benzamide core can modulate its activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-fluorophenyl)-2-(2-methylpropoxy)acetamide
- N-(5-amino-2-fluorophenyl)-2-(2-methylpropoxy)propanamide
Uniqueness
N-(2-fluorophenyl)-3-(2-methylpropoxy)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)11-21-14-7-5-6-13(10-14)17(20)19-16-9-4-3-8-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFOCWMQJCOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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